4-Ethyloct-1-en-3-ol

Description

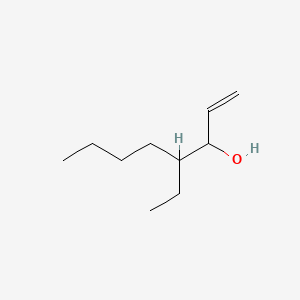

4-Ethyloct-1-en-3-ol is a branched alkenol characterized by an eight-carbon chain with a hydroxyl group (-OH) at the third carbon and a double bond (C=C) between the first and second carbons. An ethyl substituent is attached to the fourth carbon. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. Alkenols like this compound are typically synthesized via hydroxylation of alkenes or reduction of α,β-unsaturated carbonyl compounds, though specific protocols would require further experimental validation .

Properties

CAS No. |

58046-43-8 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-ethyloct-1-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3 |

InChI Key |

AZFUMZRIDXIUQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C=C)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Vinylmagnesium Bromide

The most widely documented synthesis of 4-ethyloct-1-en-3-ol involves the nucleophilic addition of vinylmagnesium bromide to a tailored aldehyde precursor. This method, adapted from Ir-catalyzed fluorination studies, proceeds via the following steps:

Reaction Mechanism and Conditions

- Aldhyde Preparation : Hexanal is functionalized with an ethyl group at the fourth carbon via alkylation or cross-metathesis.

- Grignard Addition : Vinylmagnesium bromide (1.1 equiv) is added dropwise to the aldehyde in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature, enabling nucleophilic attack at the carbonyl carbon.

- Workup and Purification : The reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: ethyl acetate/pentane, 1:20 → 1:5).

Yield and Stereochemical Outcomes

- Isolated Yield : 73% (mixture of diastereomers, dr = 1:1).

- Key Challenge : Poor stereocontrol at the hydroxyl-bearing carbon, necessitating chiral catalysts for enantioselective variants.

Table 1: Grignard Method Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | Maximizes regioselectivity |

| Solvent | Anhydrous THF | Prevents protonolysis |

| Equivalents of Grignard | 1.1 | Balances cost and efficiency |

| Purification | Column chromatography | Removes Mg salts |

Hydroalumination-Oxidation of 4-Ethyloct-1-yne-3-ol

An alternative route leverages the hydroalumination of 4-ethyloct-1-yne-3-ol, followed by oxidative workup to install the hydroxyl group.

Synthetic Procedure

- Alkyne Substrate Synthesis : 4-Ethyloct-1-yne-3-ol is prepared via alkyne hydroxylation or reduction-oxidation sequences.

- Hydroalumination : Diisobutylaluminum hydride (DIBAL-H) adds to the triple bond, forming a vinylaluminum intermediate.

- Oxidation : Hydrogen peroxide oxidizes the aluminum complex to yield the allylic alcohol.

Advantages and Limitations

- Yield : 68–70% (lower than Grignard method due to over-oxidation risks).

- Stereoselectivity : Anti-Markovnikov addition ensures predictable alkene geometry.

Table 2: Hydroalumination Reaction Metrics

| Reagent | Role | Outcome |

|---|---|---|

| DIBAL-H | Hydroalumination agent | Forms Al intermediate |

| $$\text{H}2\text{O}2$$ | Oxidizing agent | Installs hydroxyl |

| Solvent | Toluene | Enhances solubility |

Catalytic Hydrogenation of 4-Ethyloct-1-yn-3-ol

Selective hydrogenation of the alkyne precursor 4-ethyloct-1-yn-3-ol offers a stereocontrolled pathway to the target alkene.

Hydrogenation Protocol

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Stereocontrol | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Grignard Addition | 73% | Low | Moderate | High |

| Hydroalumination | 68% | Moderate | High | Medium |

| Catalytic Hydrogenation | 70% | High | Low | Low |

Key Findings :

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Data

Infrared (IR) Spectroscopy

- Key Bands : 3350 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=C stretch), 1050 cm⁻¹ (C–O stretch).

Table 4: Analytical Data Summary

| Technique | Diagnostic Signals | Structural Insight |

|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 4.87 (vinyl protons) | Confirms alkene |

| $$ ^{13}\text{C} $$ NMR | δ 74.8 (C3) | Hydroxyl position |

| IR | 3350 cm⁻¹ | Alcohol group |

Chemical Reactions Analysis

Types of Reactions

4-Ethyloct-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 4-Ethyloct-1-en-3-one or 4-Ethyloctanoic acid.

Reduction: 4-Ethyloctanol.

Substitution: 4-Ethyloct-1-en-3-yl chloride.

Scientific Research Applications

4-Ethyloct-1-en-3-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in biological signaling and as a potential pheromone.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyloct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context, but it often involves modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

4-Ethyloct-1-yn-3-ol

- Structure : Features a terminal alkyne (C≡C) at C1 and a hydroxyl group at C3.

- Molecular Formula : C₁₀H₁₈O (MW: 154.25 g/mol).

- Reactivity : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) and oxidative coupling, offering broader synthetic utility compared to alkenes. However, alkynes are more susceptible to over-reduction or polymerization under harsh conditions .

- Applications : Used in pharmaceuticals (e.g., antimicrobial agents), agrochemicals, and conductive polymer synthesis .

Hex-2-enoic Acid Derivatives (e.g., Compound 3 in )

- Structure : Contains a carboxylic acid (-COOH) and a double bond at C2, with methoxy and benzyloxy protecting groups.

- Reactivity : The α,β-unsaturated acid participates in conjugate additions and esterifications, distinct from the nucleophilic hydroxyl group in 4-Ethyloct-1-en-3-ol .

- Applications : Intermediate in stereoselective synthesis of bioactive molecules, such as prostaglandins .

Reactivity Profiles

| Compound | Key Functional Groups | Notable Reactions | Stability Concerns |

|---|---|---|---|

| This compound | C=C (alkene), -OH | Hydration, oxidation, Diels-Alder reactions | Acid-catalyzed dehydration |

| 4-Ethyloct-1-yn-3-ol | C≡C (alkyne), -OH | Click chemistry, Sonogashira coupling | Polymerization under high heat |

| Hex-2-enoic acid deriv. | C=C, -COOH, protecting groups | Mitsunobu reactions, ester hydrolysis | Deprotection under acidic conditions |

Q & A

Q. What experimental protocols are recommended for synthesizing 4-Ethyloct-1-en-3-ol with high stereochemical fidelity?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, such as alkenes and alcohols, using AI-powered tools (e.g., Template_relevance models) to predict one-step pathways . Optimize reaction conditions by testing palladium or Lindlar catalysts for hydrogenation selectivity, and monitor progress via GC-MS or HPLC. Ensure purity by column chromatography, and confirm stereochemistry using NMR and polarimetry . Document all steps in line with reproducibility guidelines, including solvent purity and catalyst activation methods .

Q. How should researchers characterize this compound’s physicochemical properties to ensure data reliability?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks using - COSY and HSQC to resolve overlapping signals, particularly for the ethyl and alkene groups .

- IR : Confirm hydroxyl and alkene functional groups via O-H (3200–3600 cm) and C=C (1640–1680 cm) stretches .

- MS : Compare fragmentation patterns with databases (e.g., NIST) to validate molecular ion peaks .

Report uncertainties (e.g., ±0.1 ppm for NMR shifts) and calibrate instruments using certified reference materials .

Q. What statistical approaches are suitable for assessing the reproducibility of synthesis yields?

- Methodological Answer : Perform triplicate experiments under identical conditions and apply ANOVA to evaluate inter-batch variability. Calculate confidence intervals (95%) for mean yields and report standard deviations. Use Grubbs’ test to identify outliers, and employ Box-Behnken designs for optimizing reaction parameters (e.g., temperature, catalyst loading) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic selectivity for this compound hydrogenation?

- Methodological Answer : Conduct comparative studies using in situ FTIR or Raman spectroscopy to monitor intermediate species during hydrogenation. Test palladium nanoparticles vs. traditional Lindlar catalysts under controlled H pressures. Analyze selectivity trends via kinetic isotope effects or DFT simulations to identify steric/electronic influences on alkene geometry retention . Publish raw data (e.g., TOF, turnover numbers) in supplementary materials to enable meta-analysis .

Q. What strategies mitigate enantiomeric contamination during this compound synthesis?

- Methodological Answer : Implement chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereocontrol. Validate enantiopurity via chiral GC or circular dichroism (CD) spectroscopy. Cross-reference results with crystallographic data (if available) to confirm absolute configuration .

Q. How should conflicting stability data under varying pH conditions be addressed?

- Methodological Answer : Design accelerated degradation studies at pH 2–12 (37°C, 14 days) and quantify decomposition products via LC-QTOF-MS. Apply Arrhenius modeling to extrapolate shelf-life. Reconcile discrepancies by standardizing buffers (e.g., ionic strength, counterion effects) and validating analytical methods using ICH Q2(R1) guidelines .

Data Management and Compliance

Q. What frameworks ensure ethical sharing of this compound spectral data while adhering to open science principles?

Q. How can researchers validate computational models predicting this compound’s reactivity?

- Methodological Answer : Benchmark DFT or MD simulations against experimental kinetic data (e.g., for hydrogenation). Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant). Publish code and force field settings in GitHub for peer validation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in aerobic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.